molecular formula C12H10ClFN2 B15060117 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

Cat. No.: B15060117
M. Wt: 236.67 g/mol
InChI Key: UYYGMCUJWBLJSB-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzonitrile and 4-chloro-6-ethylpyrimidine.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple 2-fluorobenzonitrile with 4-chloro-6-ethylpyrimidine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(2-fluorophenyl)pyrimidine
  • 4-Chloro-6-ethyl-2-(4-fluorophenyl)pyrimidine
  • 4-Chloro-6-ethyl-2-(2-chlorophenyl)pyrimidine

Uniqueness

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

4-chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

InChI

InChI=1S/C12H10ClFN2/c1-2-8-7-11(13)16-12(15-8)9-5-3-4-6-10(9)14/h3-7H,2H2,1H3

InChI Key

UYYGMCUJWBLJSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl

Origin of Product

United States

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